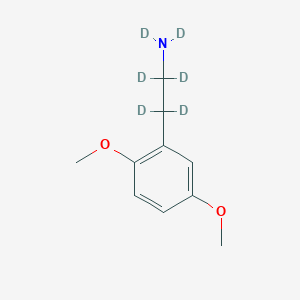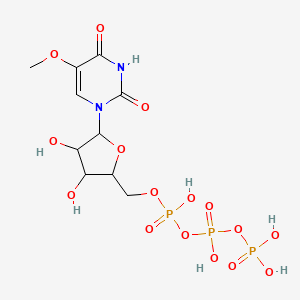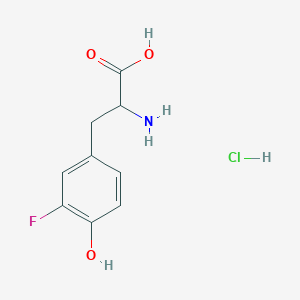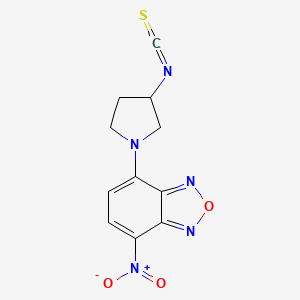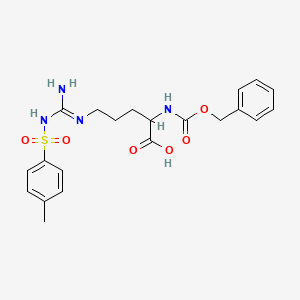
N-Cbz-Nomega-tosyl-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-Nomega-tosyl-L-arginine is a derivative of the amino acid L-arginine, where the amino group is protected by a carbobenzyloxy (Cbz) group and the guanidine group is protected by a tosyl (tosylate) group. This compound is often used in peptide synthesis and other organic synthesis processes to protect the amino and guanidine groups from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-Nomega-tosyl-L-arginine typically involves the protection of the amino and guanidine groups of L-arginine. The amino group is protected using carbobenzyloxy chloride (CbzCl) in the presence of a base such as sodium hydroxide or triethylamine. The guanidine group is protected using tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may use more efficient and cost-effective reagents and conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-Nomega-tosyl-L-arginine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and tosyl protecting groups using catalytic hydrogenation (Pd-C, H2) for Cbz and acid (e.g., trifluoroacetic acid) for tosyl.
Substitution Reactions: The protected amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) for Cbz group removal.
Substitution: Methanesulfonyl chloride and N-methylimidazole in dichloromethane for arylamide formation.
Major Products Formed
Applications De Recherche Scientifique
N-Cbz-Nomega-tosyl-L-arginine has several applications in scientific research:
Peptide Synthesis: Used as a protected form of L-arginine in the synthesis of peptides to prevent unwanted side reactions.
Organic Synthesis: Utilized in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of N-Cbz-Nomega-tosyl-L-arginine primarily involves its role as a protected form of L-arginine. The protective groups (Cbz and tosyl) prevent the amino and guanidine groups from participating in unwanted reactions during synthesis. The compound can be deprotected under specific conditions to release L-arginine, which can then participate in biological processes such as nitric oxide production and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-Nomega-tosyl-L-arginine: Similar to N-Cbz-Nomega-tosyl-L-arginine but uses a tert-butoxycarbonyl (Boc) group for amino protection.
N-Fmoc-Nomega-tosyl-L-arginine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
This compound is unique due to its specific combination of protective groups (Cbz and tosyl), which offer stability under various reaction conditions and can be selectively removed without affecting other functional groups .
Propriétés
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

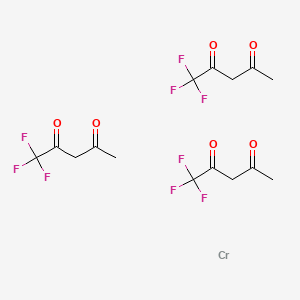
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

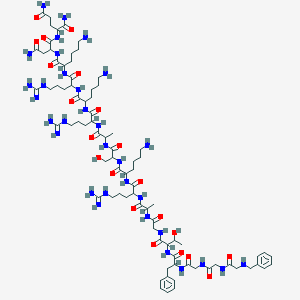
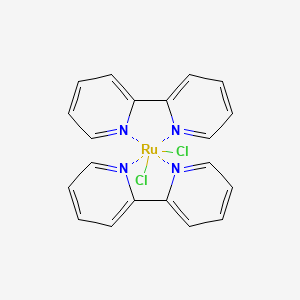
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
